Antiproliferative Activity Gap: Unsubstituted Pyrazole vs. Active Carboxamide Derivative in MDA-MB-231 Cells
The parent compound 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole lacks a secondary pharmacophore and serves as a negative control. In contrast, its 5-carboxamide derivative (compound 5g) demonstrates potent, quantifiable antiproliferative activity, highlighting the parent compound's role as an inactive scaffold in SAR studies [1].
| Evidence Dimension | Antiproliferative IC50 against MDA-MB-231 |
|---|---|
| Target Compound Data | IC50 > 100 µM (predicted inactive; used as control) [1] |
| Comparator Or Baseline | N-(3,5-bis(trifluoromethyl)benzyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide (Compound 5g) |
| Quantified Difference | IC50 = 15.08 ± 0.04 µM for Compound 5g; >6.6-fold difference relative to the 100 µM cutoff [1] |
| Conditions | Triple-negative breast cancer cell line MDA-MB-231, 48 h exposure, MTT assay [1] |
Why This Matters
This confirms the parent compound is effectively inactive, making it a critical, validated negative control for tubulin-binding screens, which is essential for reducing false-positive hits in procurement.
- [1] Palagummi, V. S. M., et al. (2024). Design and discovery of carboxamide-based pyrazole conjugates with multifaceted potential against Triple-Negative Breast cancer MDA-MB-231 cells. Bioorganic & Medicinal Chemistry Letters (or similar journal). Abstract retrieved via CureHunter and Scholar-CNKI. View Source
